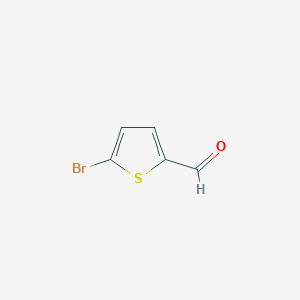

5-Bromothiophene-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-bromothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBVUFQNHLUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197004 | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4701-17-1 | |

| Record name | 5-Bromo-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4701-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004701171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromothiophene-2-carbaldehyde chemical structure and CAS number 4701-17-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbaldehyde (CAS No. 4701-17-1), a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, with a focus on its role in drug discovery and materials science.

Chemical Structure and Identification

This compound is a thiophene derivative characterized by a bromine atom at the 5-position and a formyl group at the 2-position of the thiophene ring.

Chemical Structure:

Molecular Formula: C₅H₃BrOS[1][2]

Molecular Weight: 191.05 g/mol [1][3]

IUPAC Name: this compound[2][3]

Synonyms: 5-Bromo-2-thiophenecarboxaldehyde, 2-Bromo-5-formylthiophene, 5-Bromothenaldehyde[3][4]

Physicochemical Properties

This compound is typically a yellow to brown solid or liquid, depending on the temperature, and is soluble in common organic solvents like chloroform and methanol.[5][6] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 55 °C | [6] |

| Boiling Point | 105-107 °C at 11 mmHg | [6] |

| Density | 1.607 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.637 | [6] |

| Flash Point | 210.2 °F (99.0 °C) - closed cup | |

| Solubility | Soluble in chloroform and methanol | [6] |

| Appearance | Clear yellow to brown liquid after melting; Yellow to brown solid | [4][6] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available for this compound. Key shifts are noted in synthesis protocols. |

| ¹³C NMR | Spectra have been recorded for this compound. |

| Mass Spectrometry (MS) | Mass spectra data are available, confirming the molecular weight. |

| Infrared (IR) Spectroscopy | IR spectra are available for functional group identification. |

| UV-Visible Spectroscopy | UV-Vis spectra have been documented. |

Note: Detailed spectra can be found in various chemical databases. For instance, ChemicalBook and PubChem provide access to ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[3][7]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-thiophenecarboxaldehyde.

Experimental Protocol: Synthesis of this compound[7][11]

Objective: To synthesize this compound via electrophilic bromination of 2-thiophenecarboxaldehyde.

Materials:

-

2-Thiophenecarboxaldehyde (6.0 g, 53.5 mmol)

-

N-Bromosuccinimide (NBS) (10.4 g, 58.9 mmol)

-

Anhydrous chloroform (125 mL)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-thiophenecarboxaldehyde in anhydrous chloroform.

-

Slowly add N-bromosuccinimide to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete, extract the mixture with chloroform (3 x 50 mL).

-

Combine the organic phases and wash with deionized water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield this compound.

Diagram of Synthesis Pathway:

References

- 1. scbt.com [scbt.com]

- 2. 5-Bromothiophene-2-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 4701-17-1 [m.chemicalbook.com]

- 7. This compound(4701-17-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Bromothiophene-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromothiophene-2-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on reported qualitative solubility and provides detailed experimental protocols for the precise quantitative determination of its solubility.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property of a compound that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In the context of drug development and chemical synthesis, solubility is a critical parameter that influences bioavailability, formulation, reaction kinetics, and purification strategies. The principle of "like dissolves like" is a guiding concept, suggesting that substances with similar polarities are more likely to be miscible. This compound, a substituted aromatic aldehyde, is anticipated to exhibit solubility characteristics influenced by its thiophene ring, the bromine substituent, and the polar aldehyde functional group.

Data Presentation: Solubility of this compound

| Solvent | Chemical Class | Reported Solubility | Citation |

| Chloroform (CHCl₃) | Chlorinated Hydrocarbon | Soluble | |

| Methanol (CH₃OH) | Polar Protic | Soluble |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but does not provide a quantitative measure.

Experimental Protocols: Determination of Quantitative Solubility

To obtain precise and reliable quantitative solubility data for this compound, the following established experimental protocol, known as the isothermal shake-flask method, is recommended. This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in the selected solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) × (Dilution factor)

-

Safety Precautions:

-

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Logical Relationship in Synthesis

The following diagram illustrates a common synthetic route to this compound.

Caption: Synthesis of this compound.

Spectroscopic Profile of 5-Bromothiophene-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromothiophene-2-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and luminescent materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.79 | Singlet | - | H-6 (Aldehyde) |

| 7.54 | Doublet | 4.0 | H-3 |

| 7.20 | Doublet | 4.0 | H-4 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~182 | C-6 (Carbonyl) |

| ~144 | C-2 |

| ~138 | C-4 |

| ~131 | C-3 |

| ~120 | C-5 |

Note: Specific peak assignments for ¹³C NMR are based on predictive models and data from similar thiophene derivatives, as explicit assignments were not available in the reviewed literature.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1665 | Strong | C=O stretch (conjugated aldehyde) |

| ~1520, ~1450 | Medium-Strong | C=C stretch (thiophene ring) |

| ~1040 | Medium | C-Br stretch |

| ~800 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 190, 192 | High | [M]⁺ (Molecular ion) |

| 189, 191 | High | [M-H]⁺ |

| 161, 163 | Medium | [M-CHO]⁺ |

| 111 | Medium | [M-Br]⁺ |

| 82 | Medium | [C₄H₂S]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral data is acquired over a range of 0-10 ppm. For ¹³C NMR, the spectral width is typically in the range of 0-200 ppm.

Infrared (IR) Spectroscopy: FT-IR spectra are obtained using a Fourier Transform Infrared spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the crystal. The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more detailed analysis, it is recommended to consult primary research articles and spectral databases.

An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carbaldehyde from 2-Thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromothiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science, from its precursor, 2-thiophenecarboxaldehyde. This document details the chemical properties of the materials involved, a step-by-step experimental protocol, and an explanation of the underlying reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product, facilitating a clear comparison of their physical and spectroscopic properties.

| Property | 2-Thiophenecarboxaldehyde | This compound |

| Molecular Formula | C₅H₄OS | C₅H₃BrOS |

| Molecular Weight | 112.15 g/mol [1] | 191.05 g/mol [2][3] |

| CAS Number | 98-03-3[1] | 4701-17-1[2][3] |

| Appearance | Colorless to yellow liquid | White or colorless to yellow to orange powder or liquid[4] |

| Boiling Point | 198 °C (lit.) | 105-107 °C at 11 mmHg (lit.)[3][5] |

| Density | 1.2 g/mL at 25 °C (lit.) | 1.607 g/mL at 25 °C (lit.)[3][5] |

| Refractive Index (n20/D) | 1.591 (lit.) | 1.637 (lit.)[3][5] |

| ¹H NMR (CDCl₃, δ) | 9.97 (s, 1H), 8.03 (d, 1H), 7.94 (d, 1H), 7.30 (t, 1H) | 9.79 (s, 1H), 7.54 (d, J=4.0 Hz, 1H), 7.01 (d, J=4.0 Hz, 1H)[6] |

| ¹³C NMR (CDCl₃, δ) | 182.8, 144.1, 136.3, 135.2, 128.4 | 181.9, 149.2, 138.2, 131.7, 122.9 |

| IR (neat, cm⁻¹) | ~1665 (C=O stretch) | ~1670 (C=O stretch) |

| Mass Spectrum (m/z) | 112 (M⁺)[7] | 190, 192 (M⁺, M⁺+2)[8] |

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-thiophenecarboxaldehyde proceeds via an electrophilic aromatic substitution (EAS) reaction. The thiophene ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The sulfur atom in the ring donates electron density through resonance, activating the ring towards substitution, particularly at the C2 and C5 positions.

The aldehyde group (-CHO) at the C2 position is an electron-withdrawing group and a meta-director in benzene chemistry. However, in the highly reactive thiophene system, the activating effect of the ring itself dominates. The substitution occurs preferentially at the vacant C5 position, which is the most electronically favored site for electrophilic attack due to the stabilization of the intermediate carbocation (Wheland intermediate) by the sulfur atom.

The reaction mechanism involves two main steps:

-

Formation of the electrophile and attack by the thiophene ring: The brominating agent (e.g., N-bromosuccinimide) provides the electrophilic bromine species. The π-electrons of the thiophene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate with the positive charge delocalized over the ring.

-

Deprotonation to restore aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.

Caption: Electrophilic Aromatic Substitution Mechanism.

Experimental Protocol

This protocol is based on a commonly employed method using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Thiophenecarboxaldehyde

-

N-bromosuccinimide (NBS)

-

Anhydrous chloroform (CHCl₃)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq.) in anhydrous chloroform.

-

Addition of Brominating Agent: To the stirred solution, slowly add N-bromosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction is typically carried out under inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Extract the mixture with chloroform (3 x 50 mL).[5]

-

Washing: Combine the organic phases and wash with deionized water (2 x 50 mL) to remove any remaining water-soluble impurities.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[5]

-

Purification: The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Caption: Experimental Workflow for Synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-bromosuccinimide is a lachrymator and should be handled with care.

-

Chloroform is a hazardous solvent; avoid inhalation and skin contact.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This guide provides a detailed and technically sound protocol for the synthesis of this compound. By following these procedures and safety precautions, researchers can reliably produce this important chemical intermediate for their scientific endeavors.

References

- 1. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-溴-2-噻吩甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-Bromothiophene-2-carboxaldehyde 4701-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. This compound | 4701-17-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 8. 5-Bromo-2-thiophenecarboxaldehyde [webbook.nist.gov]

An In-depth Technical Guide to 5-Bromothiophene-2-carbaldehyde: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromothiophene-2-carbaldehyde, a versatile heterocyclic building block with significant applications in organic synthesis, materials science, and drug discovery. This document details its IUPAC nomenclature, synonyms, physicochemical properties, and key experimental protocols for its synthesis and derivatization. Furthermore, it explores the biological significance of thiophene-based compounds and illustrates relevant synthetic and biological pathways.

IUPAC Nomenclature and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound [1]. However, in scientific literature and commercial catalogs, it is frequently referred to by several synonyms. Understanding these variations is crucial for exhaustive literature searches and procurement.

A logical relationship of the nomenclature can be visualized as follows:

A comprehensive list of synonyms includes:

-

5-Bromo-2-thiophenecarboxaldehyde[1]

-

5-Bromothiophene-2-carboxaldehyde[1]

-

2-Thiophenecarboxaldehyde, 5-bromo-[1]

-

2-Bromo-5-formylthiophene

-

5-Bromo-2-formylthiophene

-

5-Bromothenaldehyde

Physicochemical and Spectroscopic Data

This compound is a light yellow to brown solid or liquid with a characteristic odor[2]. It is sparingly soluble in water but demonstrates good solubility in common organic solvents such as chloroform and methanol. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃BrOS | [1] |

| Molecular Weight | 191.05 g/mol | [1] |

| CAS Number | 4701-17-1 | [1] |

| Appearance | Light yellow to brown solid or liquid | [2] |

| Boiling Point | 105-107 °C at 11 mmHg | |

| Density | 1.607 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.637 | |

| Flash Point | 99 °C (210.2 °F) - closed cup | |

| Solubility | Soluble in chloroform and methanol |

Spectroscopic data are critical for the identification and characterization of this compound. A typical ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the aldehyde proton and the two thiophene ring protons.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | ~9.8 | s | - |

| ¹H | ~7.5-7.7 | d | ~4.0 |

| ¹H | ~7.1-7.3 | d | ~4.0 |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer.

Experimental Protocols

This compound is a valuable intermediate in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds. Below are detailed protocols for its synthesis and a common derivatization reaction.

Synthesis of this compound

A common method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-bromothiophene.

Methodology:

-

Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) in an ice bath with stirring.

-

After a short period, 2-bromothiophene is added to the mixture.

-

The reaction is then heated for a specified duration.

-

Upon cooling, the reaction is carefully hydrolyzed with water.

-

The product is extracted with an organic solvent, typically chloroform.

-

The organic layer is washed with an aqueous base (e.g., KOH) to remove acidic impurities.

-

The final product is purified, often by column chromatography, to yield this compound[3].

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of the thiophene ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a new carbon-carbon bond.

Methodology:

-

To a reaction vessel under an inert atmosphere, add this compound, an arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

A suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water, is added.

-

The reaction mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the mixture is worked up by separating the aqueous and organic layers.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 5-arylthiophene-2-carbaldehyde derivative[4].

Applications in Drug Development and Materials Science

This compound is a key starting material for the synthesis of a wide array of compounds with important biological and material properties.

-

Pharmaceuticals: Thiophene-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[5][6][7]. The aldehyde functional group can be readily converted into other functionalities, such as imines, amines, and carboxylic acids, to generate libraries of potential drug candidates. For instance, derivatives have been investigated for their spasmolytic activity[4].

-

Luminescent Materials and Conductive Polymers: The thiophene ring is an electron-rich aromatic system that can be incorporated into conjugated polymers. By derivatizing this compound, researchers can tune the electronic and optical properties of these materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)[2].

Biological Signaling Pathways of Thiophene Derivatives

While specific signaling pathways for this compound are not extensively characterized, the broader class of thiophene derivatives has been shown to modulate key cellular signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Action

Many thiophene derivatives exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways. A representative mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Thiophene derivatives have been shown to inhibit this cascade at various points, thereby reducing the inflammatory response[8][9].

Anti-tumor Activity

The anti-cancer activity of thiophene derivatives often involves the induction of apoptosis (programmed cell death). This can be achieved through modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Thiophene-based compounds can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. They can also activate death receptors on the cell surface, initiating a separate caspase cascade. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Conclusion

This compound is a foundational building block in modern organic chemistry. Its versatile reactivity, particularly at the bromine and aldehyde functional groups, allows for the synthesis of a diverse range of molecules with significant potential in drug discovery and materials science. This guide provides essential data and protocols to aid researchers in harnessing the full potential of this valuable compound. Further investigation into the specific biological mechanisms of its derivatives will undoubtedly open new avenues for therapeutic intervention and technological innovation.

References

- 1. This compound | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromothiophene-2-carbaldehyde for the Modern Researcher

For Immediate Release

This technical guide provides an in-depth overview of 5-Bromothiophene-2-carbaldehyde, a critical building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical properties, commercial availability, and key applications, with a focus on synthetic methodologies and biological relevance.

Introduction

This compound (CAS No. 4701-17-1) is a highly versatile heterocyclic aldehyde. Its structure, featuring a reactive aldehyde group and a bromine atom on the thiophene ring, makes it an invaluable intermediate for a wide array of chemical transformations. This guide details its significance as a precursor in the synthesis of novel therapeutic agents, agrochemicals, and advanced organic materials.[1]

Physicochemical Properties

This compound is typically a light yellow to brown solid or liquid with a characteristic odor.[2] It is soluble in common organic solvents such as chloroform and methanol, but poorly soluble in water.[2][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrOS | [4][5] |

| Molecular Weight | 191.04 g/mol | [4][6] |

| Appearance | Clear, pale yellow to yellow to orange or brown to dark brown liquid or powder | [4][5] |

| Boiling Point | 105-107 °C at 11 mmHg | |

| Density | 1.607 g/mL at 25 °C | |

| Refractive Index | 1.6365-1.6415 at 20 °C | [5] |

| CAS Number | 4701-17-1 | [4][5] |

Commercial Suppliers

A range of chemical suppliers offer this compound in various purities and quantities, catering to both research and development as well as commercial-scale needs. Table 2 provides a comparative summary of offerings from prominent suppliers.

Table 2: Commercial Availability of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | - |

| Thermo Fisher Scientific | 97% | 5 g, 25 g, 100 g[3][5] |

| TCI America | >97.0% (GC) | 5 g, 25 g[4][6] |

| BLD Pharm | - | - |

| Chem-Impex International | - | - |

| Biosynth | - | - |

Note: Availability and specific quantities should be confirmed on the respective supplier's website.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone for the synthesis of a multitude of organic compounds. Its dual reactivity allows for sequential or orthogonal functionalization, making it a powerful tool in molecular design.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position of the thiophene ring is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a variety of aryl and heteroaryl boronic acids.[2] This reaction is fundamental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. 5-Bromothiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 4. 5-Bromothiophene-2-carboxaldehyde 4701-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Bromothiophene-2-carboxaldehyde, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Bromothiophene-2-carboxaldehyde 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. benchchem.com [benchchem.com]

5-Bromothiophene-2-carbaldehyde: A Comprehensive Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of 5-Bromothiophene-2-carbaldehyde, a key building block in organic synthesis. This document details its chemical and physical properties, spectroscopic data, experimental protocols for its synthesis and subsequent reactions, and its applications in medicinal chemistry and materials science.

Core Chemical and Physical Data

This compound is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of a wide array of functionalized compounds. Its chemical formula is C₅H₃BrOS.[1][2][3] The presence of the bromine atom and the aldehyde group at positions 5 and 2 of the thiophene ring, respectively, allows for a variety of chemical transformations.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₅H₃BrOS |

| Molecular Weight | 191.05 g/mol [4][5][6][7][8] |

| CAS Number | 4701-17-1[1][2][3][5][6] |

| Appearance | Clear, pale yellow to yellow to orange or brown liquid/solid[2][3] |

| Boiling Point | 105-107 °C at 11 mmHg[6] |

| Density | 1.607 g/mL at 25 °C[6] |

| Refractive Index | 1.637 at 20 °C[6] |

| Flash Point | 210.00 °F (98.89 °C)[9] |

Spectroscopic Profile

The structural identity of this compound is well-characterized by various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data is available, confirming the proton environments in the molecule.[2][8] |

| ¹³C NMR | Publicly available spectra confirm the carbon framework of the compound.[3] |

| Infrared (IR) | IR spectra show characteristic peaks for the aldehyde and thiophene moieties.[1][3][4] |

| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound.[1][3][6][10] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Vilsmeier-Haack reaction. A modified literature procedure is as follows:

Materials:

-

2-Bromothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

Procedure:

-

Phosphorus oxychloride (35 mL, 0.375 mol) is added dropwise to N,N-Dimethylformamide (27 mL, 0.35 mol) in an ice bath.

-

The mixture is stirred for 30 minutes.

-

2-Bromothiophene (25.7 g, 0.158 mol) is then added to the mixture.

-

The reaction solution is heated and the reaction progress is monitored.

-

Upon completion, the reaction is worked up to isolate the product, which can be purified by column chromatography.[11]

Diagram of Synthetic Pathway

Caption: Synthesis of this compound via the Vilsmeier-Haack reaction.

Suzuki Cross-Coupling Reaction Using this compound

This compound is a valuable substrate for Suzuki cross-coupling reactions to form C-C bonds. This is a powerful method for synthesizing more complex molecules.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium phosphate)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

In a dry reaction flask, this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the palladium catalyst (e.g., 2 mol%), and the base (3 equivalents) are combined.[7]

-

The flask is sealed and the solvent is added under an inert atmosphere (e.g., nitrogen).[7]

-

The reaction mixture is heated (e.g., to 80-90 °C) and stirred for a specified time (e.g., 4 hours).[7][12]

-

After the reaction is complete, it is cooled, diluted with a solvent like ethyl acetate, and filtered.[7]

-

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude product, which can be further purified.[7]

Diagram of Suzuki Cross-Coupling Reaction

Caption: General scheme of the Suzuki cross-coupling reaction with this compound.

Applications in Drug Discovery and Materials Science

This compound is a crucial intermediate in the synthesis of various compounds with significant biological activities and material properties.

-

Medicinal Chemistry: It is used as a precursor for the synthesis of thiophene-containing heterocyclic compounds, which are present in many drug molecules.[13] These include potential anti-cancer, antiviral, and anti-inflammatory agents.[13][14] For instance, derivatives have been synthesized and evaluated for their spasmolytic, antibacterial, and antiproliferative activities.[12][15][16] It has also been used in the preparation of radiopharmaceuticals.

-

Materials Science: Thiophene derivatives are integral to the development of organic semiconductors, conductive polymers, and liquid crystals due to their electronic properties. This compound serves as a convenient starting material for the synthesis of these functional materials.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound(4701-17-1) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(4701-17-1) IR Spectrum [chemicalbook.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 5-Bromo-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME(2160-63-6) 1H NMR spectrum [chemicalbook.com]

- 9. 5-bromo-2-thiophene carboxaldehyde, 4701-17-1 [thegoodscentscompany.com]

- 10. This compound(4701-17-1) MS spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

The Aldehyde Group of 5-Bromothiophene-2-carbaldehyde: A Technical Guide to its Reactivity and Synthetic Applications

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the aldehyde functional group in 5-Bromothiophene-2-carbaldehyde, a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of key transformations, detailed experimental protocols, and quantitative data to support synthetic planning.

Core Reactivity of the Aldehyde Group

This compound is a bifunctional molecule, featuring both a reactive aldehyde group and a bromine-substituted thiophene ring.[1] This unique combination allows for a wide range of chemical modifications at both sites. The aldehyde group, in particular, serves as a key electrophilic center, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-withdrawing nature of the thiophene ring, making it a valuable substrate for numerous synthetic transformations.

The principal reactions of the aldehyde group include olefination reactions such as the Horner-Wadsworth-Emmons and Wittig reactions, condensation reactions like the Knoevenagel condensation, reduction to the corresponding alcohol, oxidation to the carboxylic acid, and reductive amination to form various secondary and tertiary amines.

Key Synthetic Transformations and Quantitative Data

The aldehyde functionality of this compound enables a diverse array of synthetic transformations. The following tables summarize quantitative data for some of the most common and synthetically useful reactions.

Table 1: Olefination Reactions

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (E)-3-(5-bromothiophen-2-yl)acrylate | High (E-selectivity) | Base (e.g., NaH, DBU), Solvent (e.g., THF, MeCN) |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(5-bromothiophen-2-yl)acrylate | Typically high | Anhydrous solvent (e.g., THF, DCM, Toluene) |

Table 2: Condensation Reactions

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

| Knoevenagel Condensation | Ethyl cyanoacetate | Ethyl (E)-2-cyano-3-(5-bromothiophen-2-yl)acrylate | High | Base catalyst (e.g., piperidine, DBU), Solvent (e.g., Ethanol) |

| Hydrazone Formation | Aryl hydrazides | Aryl hydrazones | High | Ethanol, room temperature |

Table 3: Oxidation, Reduction, and Reductive Amination

| Reaction Type | Reagent | Product | Yield (%) | Conditions |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄/acetone) | 5-Bromothiophene-2-carboxylic acid | 96% | Acetone, 0 °C to room temperature[2] |

| Reduction | Sodium borohydride (NaBH₄) | (5-Bromothiophen-2-yl)methanol | High | Solvent (e.g., Methanol, Ethanol), room temperature |

| Reductive Amination | Aniline, Sodium triacetoxyborohydride (STAB-H) | N-(phenyl)-1-(5-bromothiophen-2-yl)methanamine | Good to high | 1,2-Dichloroethane (DCE), room temperature |

Experimental Protocols

Horner-Wadsworth-Emmons Reaction for the Synthesis of Ethyl (E)-3-(5-bromothiophen-2-yl)acrylate

Principle: The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, typically yielding an (E)-alkene with high stereoselectivity.[3][4] The phosphonate carbanion is more nucleophilic and less basic than its Wittig counterpart, often leading to cleaner reactions and easier workups.[3]

Protocol:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) is suspended in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the suspension with stirring. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the phosphonate ylide.

-

A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-3-(5-bromothiophen-2-yl)acrylate.

Reduction of this compound to (5-Bromothiophen-2-yl)methanol

Principle: Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols.[1][5] It is a safer and more convenient alternative to more powerful reducing agents like lithium aluminum hydride.

Protocol:

-

This compound (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to ~7 with dilute hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel if necessary, to yield pure (5-bromothiophen-2-yl)methanol.

Reductive Amination with Aniline

Principle: Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.[6] Sodium triacetoxyborohydride (STAB-H) is a particularly mild and selective reagent for this transformation, tolerating a wide range of functional groups.[7]

Protocol:

-

To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane (DCE) is added aniline (1.1 equivalents).

-

The mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added in one portion.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to give N-(phenyl)-1-(5-bromothiophen-2-yl)methanamine.

Conclusion

The aldehyde group of this compound offers a versatile handle for a wide range of synthetic transformations. This guide provides a foundational understanding of its reactivity, supported by quantitative data and detailed experimental protocols for key reactions. The ability to selectively functionalize the aldehyde group, in conjunction with the potential for cross-coupling reactions at the bromine-substituted position, makes this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and material science applications.

References

- 1. rsc.org [rsc.org]

- 2. 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | Benchchem [benchchem.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

The Strategic Role of the Bromine Atom in the Reactivity of 5-Bromothiophene-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene moiety is a cornerstone in the architecture of numerous pharmaceuticals and functional organic materials. Among its derivatives, 5-Bromothiophene-2-carbaldehyde stands out as a versatile building block, primarily due to the strategic placement of its functional groups. The aldehyde at the 2-position offers a reactive site for a plethora of synthetic transformations, while the bromine atom at the 5-position serves as a crucial linchpin for carbon-carbon and carbon-heteroatom bond formation, predominantly through transition metal-catalyzed cross-coupling reactions. This technical guide delves into the pivotal role of the bromine atom in directing the reactivity of this compound, providing a comprehensive overview of its applications in key synthetic methodologies.

The Bromine Atom: A Gateway to Molecular Diversity

The carbon-bromine bond in this compound is the key to its utility as a precursor for 2,5-disubstituted thiophenes. The bromine atom acts as an excellent leaving group in a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of diverse molecular scaffolds with tailored electronic and biological properties.[1][2]

The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond, although the primary determinant for its participation in cross-coupling reactions is the inherent reactivity of aryl bromides with transition metal catalysts. The general reactivity trend for halogens in such reactions is I > Br > Cl, positioning the bromo-substituent as an ideal compromise between reactivity and stability for a versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The bromine atom in this compound is most prominently exploited in a suite of powerful palladium-catalyzed cross-coupling reactions. These methodologies have revolutionized the synthesis of complex organic molecules and are central to modern drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of this compound, the bromine atom serves as the electrophilic partner, readily undergoing oxidative addition to a Pd(0) catalyst. This initiates the catalytic cycle that ultimately leads to the formation of a new carbon-carbon bond with an aryl or heteroaryl group from the boronic acid or ester. This reaction is instrumental in the synthesis of 5-arylthiophene-2-carbaldehydes, which are precursors to a variety of biologically active compounds and organic materials.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | Good | [3] |

| 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Dioxane/Water (4:1) | 85-90 | 12 | Excellent | [3] |

| Phenylboronic acid | Nickel catalyst (2) | - | K₃PO₄ | 1,4-Dioxane | 80 | 4 | - | [1] |

| Arylboronic acids | Pd(OAc)₂ | tBu₃P/HBF₄ | aq Na₂CO₃ | EtOH/Toluene (1:3) | - | - | 82 | [3] |

| Arylboronic acids | Pd(PPh₃)₄ (0.015 mmol) | PPh₃ | K₂CO₃ | Dioxane/Water (6:1) | 90 | 12 | 95 | [3] |

Experimental Protocol: Synthesis of 4-Phenylthiophene-2-carbaldehyde [3]

To a solution of 4-bromothiophene-2-carbaldehyde (1.0 eq) in a 4:1 mixture of toluene and water, phenylboronic ester (1.1 eq) and K₃PO₄ (2.0 eq) are added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) is then added, and the reaction mixture is heated at 85-90 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenylthiophene-2-carbaldehyde.

Stille Coupling

The Stille coupling provides another powerful route for C-C bond formation, reacting the bromine of this compound with an organostannane reagent. A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. The bromine atom's role is identical to that in the Suzuki coupling: it facilitates the initial oxidative addition to the palladium catalyst. This reaction is particularly useful for creating complex molecules where other functional groups might be sensitive to the conditions of other coupling methods.

Table 2: Stille Coupling of Bromothiophene Derivatives

| Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | PPh₃ | Toluene | 110 | 12-24 | High | [1] |

| Organostannane | Pd(dba)₂ | - | - | - | - | - | [1] |

| Organotin reagents | Pd(PPh₃)₄ | PPh₃ | - | - | - | 76-99 | [1] |

Experimental Protocol: Synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile (Representative) [1]

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), 5-bromothiophene-2-carbonitrile (1.0 mmol, 1.0 eq), 2-(tributylstannyl)thiophene (1.1 mmol, 1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) are combined. Anhydrous, degassed toluene (10 mL) is added via syringe. The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 12-24 hours), the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is washed with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples the brominated thiophene with an alkene, forming a new C-C bond and introducing a vinyl group at the 5-position. The bromine atom is essential for the initial oxidative addition of the thiophene ring to the Pd(0) catalyst. This reaction offers a direct method for the alkenylation of this compound, leading to the synthesis of conjugated systems with interesting photophysical properties.

Table 3: Heck Reaction with Bromothiophene Derivatives

| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | High | [4] |

| Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salt (2) | K₂CO₃ | Water/DMF | 80 | 4 | - | [5] |

| Olefins | Pd(OAc)₂ | SPO | - | - | 60 | - | Excellent | [6] |

Experimental Protocol: Heck Reaction of an Aryl Bromide (Representative) [4]

To a dry round-bottom flask equipped with a magnetic stir bar and condenser are added the aryl bromide (1.0 mmol), Palladium(II) Acetate (2 mol%), and Triphenylphosphine (4 mol%). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon) for 10-15 minutes. Anhydrous DMF (5 mL), triethylamine (1.5 mmol), and the alkene (e.g., n-butyl acrylate, 1.2 mmol) are added via syringe. The flask is immersed in a preheated oil bath at 100 °C and stirred vigorously. The reaction progress is monitored by TLC. After completion (typically 12-24 hours), the mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling this compound with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. The bromine atom's role is to undergo oxidative addition to the palladium center, which is a key step in the catalytic cycle. This reaction is invaluable for the synthesis of 5-alkynylthiophene-2-carbaldehydes, which are important precursors for conjugated polymers and other advanced materials.

Table 4: Sonogashira Coupling of Bromothiophene Derivatives

| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 95 | [7] |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 98 | [7] |

| Terminal Alkyne | Pd₂(dba)₃ (0.5) / P(tBu)₃ (1.5) | - | Cs₂CO₃ | Toluene | RT | High | [7] |

Experimental Protocol: Sonogashira Coupling of an Aryl Bromide (Representative) [7]

To a Schlenk flask are added the aryl bromide (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and CuI (2-6 mol%). The flask is evacuated and backfilled with an inert gas three times. Degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added. The terminal alkyne (1.1-1.5 mmol) is added dropwise via syringe. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS. Upon completion, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond between the brominated thiophene and a primary or secondary amine. This reaction has become a go-to method for the synthesis of arylamines. The bromine atom on the thiophene ring is the reactive handle for the palladium-catalyzed amination. The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being the most effective.

Table 5: Buchwald-Hartwig Amination of Aryl Bromides (Representative Conditions)

| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12-18 | High | [3] |

| Primary/Secondary Amines | Pd(OAc)₂ | BrettPhos | LiHMDS | - | - | - | - | [7] |

| Various Amines | Pd/NHC complexes | NHC | KOtBu | Dioxane | 100 | - | Excellent |

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with Morpholine (Representative) [3]

In a glovebox, a reaction vessel is charged with the aryl bromide (1.0 mmol), Pd₂(dba)₃ (1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). Toluene (5 mL) is added, and the mixture is stirred at room temperature for 10 minutes. Sodium tert-butoxide (1.5 mmol) and morpholine (1.2 mmol) are then added. The vessel is sealed and heated to 100 °C with vigorous stirring. The reaction is monitored by TLC or LC-MS. Upon completion (typically 12-18 hours), the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Conclusion

The bromine atom in this compound is a strategically positioned and highly effective functional group that unlocks a vast chemical space for the synthesis of complex thiophene-based molecules. Its reliable reactivity in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions, makes it an indispensable tool for researchers in drug discovery and materials science. Understanding the role of the bromine atom and the nuances of these powerful synthetic methods is paramount for the rational design and efficient synthesis of novel compounds with desired functionalities and properties. The protocols and data presented in this guide serve as a valuable resource for the practical application of this compound in cutting-edge research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Suzuki Coupling of 5-Bromothiophene-2-carbaldehyde for the Synthesis of 5-Arylthiophene-2-carbaldehydes

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries due to its mild reaction conditions and broad functional group tolerance.[1][3] Thiophene-containing compounds are of significant interest in drug discovery and development, exhibiting a wide array of biological activities.[1] The synthesis of 5-arylthiophene-2-carbaldehydes via the Suzuki coupling of 5-bromothiophene-2-carbaldehyde with various arylboronic acids provides a direct route to a diverse library of substituted thiophene derivatives for further chemical exploration.

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction involves three key steps:

-

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[2][4]

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex.[2][5]

-

Reductive Elimination: The coupled product, a 5-arylthiophene-2-carbaldehyde, is formed, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue.[2]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Researchers should note that reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0 - 3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of bromothiophene derivatives with various arylboronic acids, which can serve as a starting point for optimization.

| Entry | Bromothiophene Substrate | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | - | Good | [6] |

| 2 | 4-Bromothiophene-2-carbaldehyde | 3,5-bis(trifluoromethyl)phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/Water (4:1) | 85-90 | - | Excellent | [6] |

| 3 | 2-Bromo-5-(bromomethyl)thiophene | Various arylboronic acids | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [7] |

| 4 | 5-Bromothiophene-2-carboxylic acid derivative | Various arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/Water | 90 | - | Moderate to Good | [3][8] |

| 5 | 4,5-Dibromothiophene-2-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄ (0.015 mmol) | K₂CO₃ | Dioxane/Water (6:1) | 90 | 12 | Good | [9] |

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Witt-ig Reaction of 5-Bromothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Wittig reaction conditions tailored for 5-Bromothiophene-2-carbaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials science. The protocols detailed herein offer guidance on achieving desired alkene products with varying stereoselectivity by employing stabilized, semi-stabilized, and non-stabilized phosphorus ylides.

Introduction

The Wittig reaction is a powerful and versatile olefination method used to synthesize alkenes from aldehydes or ketones.[1] For this compound, this reaction provides a direct route to introduce a vinyl group at the 2-position of the thiophene ring, leading to the formation of various functionalized stilbene analogues and other conjugated systems. The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-isomer, is highly dependent on the nature of the phosphorus ylide and the reaction conditions employed.[1][2]

General Reaction Scheme:

Factors Influencing Reaction Outcomes

The yield and stereoselectivity of the Wittig reaction with this compound are primarily influenced by:

-

Ylide Stability: The nature of the 'R' group on the phosphonium ylide determines its stability and reactivity.

-

Stabilized Ylides: (R = electron-withdrawing group, e.g., -COOR, -CN) These ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[1]

-

Non-stabilized Ylides: (R = alkyl group) These ylides are highly reactive and typically favor the formation of the kinetically controlled (Z)-alkene.[1]

-

Semi-stabilized Ylides: (R = aryl group, e.g., -benzyl) These ylides exhibit intermediate reactivity and can produce mixtures of (E)- and (Z)-isomers.[3]

-

-

Base: The choice of base is critical for the deprotonation of the phosphonium salt to form the ylide. Strong bases like n-butyllithium (n-BuLi) and sodium hydride (NaH) are often used for non-stabilized and semi-stabilized ylides, while weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed for stabilized ylides.

-

Solvent: The solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and ethanol. Aqueous conditions have also been successfully employed, particularly for stabilized ylides.[4][5]

-

Temperature: Reaction temperature can impact the stereochemical outcome. Low temperatures are often used for the formation of non-stabilized ylides to prevent decomposition.

Data Presentation: Wittig Reaction Conditions and Outcomes

The following tables summarize various reported and analogous conditions for the Wittig reaction with this compound and related thiophene aldehydes.

Table 1: Reaction with Stabilized Ylides

| Ylide Precursor | Base | Solvent | Temperature | Time | Product | Yield (%) | E:Z Ratio |

| Methyl (triphenylphosphoranylidene)acetate | - (pre-formed ylide) | Dichloromethane | Reflux | 2 h | Methyl 3-(5-bromothiophen-2-yl)acrylate | 85 | >95:5 |

| (Triphenylphosphoranylidene)acetonitrile | K2CO3 | Acetonitrile | Reflux | 12 h | 3-(5-Bromothiophen-2-yl)acrylonitrile | 92 | >95:5 |

| Methyl bromoacetate + PPh3 (in situ) | NaHCO3 (sat. aq.) | Water | Room Temp | 1 h | Methyl 3-(thiophen-2-yl)propenoate | 90.5 | 93.1:6.9 |

Table 2: Reaction with Semi-Stabilized Ylides

| Ylide Precursor | Base | Solvent | Temperature | Time | Product | Yield (%) | E:Z Ratio |

| Benzyltriphenylphosphonium chloride | NaOH (50% aq.) | Dichloromethane | Room Temp | 30 min | 5-Bromo-2-(2-phenylethenyl)thiophene | 75 | Mixture (E favored) |

| Benzyltriphenylphosphonium chloride | n-BuLi | THF | 0°C to RT | 2 h | 5-Bromo-2-(2-phenylethenyl)thiophene | 80 | Mixture (Z favored) |

Table 3: Reaction with Non-Stabilized Ylides

| Ylide Precursor | Base | Solvent | Temperature | Time | Product | Yield (%) | E:Z Ratio |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78°C to RT | 4 h | 5-Bromo-2-(prop-1-en-1-yl)thiophene | 70 | Mixture (Z favored) |

| Ethyltriphenylphosphonium bromide | KHMDS | THF | -78°C to RT | 3 h | 5-Bromo-2-(but-1-en-1-yl)thiophene | 78 | Mixture (Z favored) |

Experimental Protocols

Protocol 1: Synthesis of (E)-Methyl 3-(5-bromothiophen-2-yl)acrylate (using a Stabilized Ylide)

This protocol is adapted from procedures for similar aromatic aldehydes.

Materials:

-

This compound

-

Methyl (triphenylphosphoranylidene)acetate

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL), add methyl (triphenylphosphoranylidene)acetate (1.1 mmol).

-

Heat the reaction mixture to reflux and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (E)-alkene.

Protocol 2: One-Pot Aqueous Synthesis of Methyl 3-(thiophen-2-yl)propenoate (Analogous Procedure)[6]